Cardiac Safety Margin: Peruvoside Demonstrates the Widest Therapeutic Window vs. g-Strophanthin and Proscillaridin in Dog Heart-Lung Preparations
Peruvoside exhibits a quantitatively wider margin of safety than the clinically used cardiac glycosides g-strophanthin (ouabain) and proscillaridin in direct head-to-head comparison using a two-compartment dog heart-lung preparation model [1]. The therapeutic dose of peruvoside was 13% of the irregularity (arrhythmogenic) dose and 8% of the lethal dose, compared with 25% and 13% for g-strophanthin, and 60% and 40% for proscillaridin [1]. An independent study in anesthetized cats and guinea pigs confirmed that the safety margin of peruvoside was approximately twice that of ouabain, strophanthin K, and neriifolin [2]. These data indicate that peruvoside offers a therapeutic-to-toxic ratio approximately 2- to 3-fold wider than structurally related cardiotonic steroids used in clinical cardiology.
| Evidence Dimension | Safety margin: therapeutic dose as percentage of irregularity dose and lethal dose |
|---|---|
| Target Compound Data | Peruvoside: therapeutic dose = 13% of irregularity dose, 8% of lethal dose. Safety margin ~2× that of ouabain/strophanthin K/neriifolin. |
| Comparator Or Baseline | g-Strophanthin: 25% and 13%; Proscillaridin: 60% and 40%; Ouabain/Strophanthin K/Neriifolin: safety margin approximately half that of peruvoside. |
| Quantified Difference | Peruvoside therapeutic/Irregularity ratio = 0.13 vs. g-strophanthin 0.25 (1.9× wider); Peruvoside therapeutic/Lethal ratio = 0.08 vs. g-strophanthin 0.13 (1.6× wider) and vs. proscillaridin 0.40 (5× wider). Safety margin ~2× that of ouabain and strophanthin K. |
| Conditions | Dog heart-lung preparation (two-compartment model); anesthetized cat and guinea pig heart failure models; isolated guinea pig heart (Langendorff) and left atrial preparations. |
Why This Matters
A wider safety margin reduces the risk of arrhythmogenic toxicity at therapeutic doses, making peruvoside a more tractable scaffold for cardiac drug development or a safer reference compound for Na⁺/K⁺-ATPase inhibition studies compared to ouabain or proscillaridin.
- [1] A Quantitative Comparison of the Cardiac Actions of Peruvoside with Those of G-Strophanthin and Proscillaridin. The Tohoku Journal of Experimental Medicine. 1972;108(4):389–399. View Source
- [2] Kao SJ, Zeng GY. Cardiotonic and Toxic Effects of Peruvoside and Neriifolin. Acta Pharmaceutica Sinica. 1983;18(8):572–578. View Source
